molecular formula C10H9NO2S B1353042 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate CAS No. 6097-26-3

2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate

Cat. No. B1353042
CAS RN: 6097-26-3
M. Wt: 207.25 g/mol
InChI Key: OBXOJFFFVRRRAU-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that compounds with similar structures, such as 2-Methoxyphenyl isothiocyanate, have been studied23.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Methoxyphenyl isothiocyanate has been used in the synthesis of various derivatives3. However, the specific synthesis process for “2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate” is not readily available.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. However, the specific molecular structure analysis for “2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate” is not readily available4.



Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate” are not readily available. However, similar compounds, such as 2-Methoxyphenyl isothiocyanate, have been used in various chemical reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and refractive index. However, the specific physical and chemical properties for “2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate” are not readily available6.


Scientific Research Applications

Synthesis and Pharmacological Evaluation

2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate is involved in the synthesis of various pharmacologically active compounds. For example, it is used in the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which are evaluated for their lipoxygenase inhibitory activity (Aziz‐ur‐Rehman et al., 2016). Additionally, it plays a role in creating compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, which have demonstrated significant antibacterial activity (Osarodion Peter Osarumwense, 2022).

Analytical and Chemical Studies

In analytical chemistry, this compound is part of studies focusing on the detoxification of certain drugs in human gastric juice and saliva. For instance, the transformation of chlorambucil into stable metabolites involves reactions with saliva-derived thiocyanate ion, forming compounds like N-(2-hydroxyethyl)-N-[2-(thiocyano)ethyl]-p-aminophenylbutyric acid (J. Hovinen et al., 1998). Moreover, studies on the electrochemical reduction of aryl thiocyanates, including those with methoxyphenyl groups, reveal insights into the reductive cleavage mechanism of the S-CN bond in thiocyanates (Abdelaziz Houmam et al., 2003).

Coordination Chemistry

In coordination chemistry, compounds like 4′-(4-methoxyphenyl)-3,2′:6′,3″-terpyridine, structurally related to 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate, are synthesized and their coordination behavior with metal ions like cobalt(II) thiocyanate is investigated. This research provides valuable insights into the formation of 1D-coordination polymers and 2D-nets, which are essential for understanding molecular assemblies (Dalila Rocco et al., 2019).

Corrosion Inhibition Studies

The compound is also explored in corrosion inhibition studies. A novel ionic liquid derived from it, 1.3-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1H–benzimidazol-3-ium bromide, shows significant corrosion inhibition properties on aluminum alloy composites in acidic media, demonstrating its potential in industrial applications (S. Shetty et al., 2017).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The specific safety and hazards information for “2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate” is not readily available.


Future Directions

The future directions for the study of “2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications and effects5.


Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed and specific information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-9-4-2-8(3-5-9)10(12)6-14-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXOJFFFVRRRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407617
Record name 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate

CAS RN

6097-26-3
Record name 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6097-26-3
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